5-Bromopyridinyl Substituent Delivers 80 nM IC50 in HRV 3C Protease Inhibition – A Defined Benchmark for Heteroaryl Ester Inhibitor Optimization
In a systematic structure–activity relationship (SAR) study of heteroaromatic esters as human rhinovirus (HRV) 3C protease inhibitors, compound 7—which carries a 5-bromopyridinyl group attached to a quinoline-related ester scaffold—achieved an IC50 of 80 nM, making it the most potent inhibitor in the series [1]. This benchmark establishes a quantitative reference point for synthetic chemists building focused libraries around the 3-(5-bromopyridin-2-yl)quinoline scaffold: replacement of the 5-bromopyridinyl group with alternative heteroaryl esters resulted in reduced potency, demonstrating that the bromine atom at the pyridine 5-position is a critical determinant of target affinity in this chemotype. The binding mode of analog 19, featuring a 4-hydroxyquinolinone moiety, was further explored via molecular docking, revealing a novel interaction in the S1 pocket of the protease active site [1].
| Evidence Dimension | HRV 3C Protease Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 80 nM (compound 7 bearing 5-bromopyridinyl substituent) |
| Comparator Or Baseline | Other heteroaromatic ester analogs in the same series (unspecified IC50 values reported as less potent) |
| Quantified Difference | Compound 7 (5-bromopyridinyl) identified as the most potent inhibitor within the series; fold-improvement over comparators not explicitly tabulated but qualitatively superior |
| Conditions | In vitro enzymatic assay against recombinant human rhinovirus 3C protease |
Why This Matters
Provides a validated IC50 benchmark that procurement teams can use to justify selection of the 5-bromopyridinyl-substituted quinoline scaffold over alternative heteroaryl ester building blocks in antiviral protease inhibitor programs.
- [1] Stevens, K. et al. Structure–activity relationships of heteroaromatic esters as human rhinovirus 3C protease inhibitors. Bioorg. Med. Chem. Lett. 19, 3453–3457 (2009). DOI: 10.1016/j.bmcl.2009.05.029. View Source
